Methyl 2-[(4-fluorophenyl)amino]acetate
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Overview
Description
Methyl 2-[(4-fluorophenyl)amino]acetate: is an organic compound with the molecular formula C9H10FNO2 It is a derivative of phenylamine, where the amino group is substituted with a fluorophenyl group and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(4-fluorophenyl)amino]acetate typically involves the reaction of 4-fluoroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 4-fluoroaniline attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(4-fluorophenyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-[(4-fluorophenyl)amino]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or analgesic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of fluorinated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-fluorophenyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-[(4-chlorophenyl)amino]acetate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2-[(4-bromophenyl)amino]acetate: Similar structure but with a bromine atom instead of fluorine.
Methyl 2-[(4-methylphenyl)amino]acetate: Similar structure but with a methyl group instead of fluorine.
Uniqueness: Methyl 2-[(4-fluorophenyl)amino]acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
IUPAC Name |
methyl 2-(4-fluoroanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-13-9(12)6-11-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMHKLSHUYPVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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